2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulphonyl, acetamidomethyl, and tert-butoxycarbonyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the phenylazo group through a diazotization reaction, followed by coupling with a phenylmethyl group. Subsequent steps involve the introduction of the sulphonyl group and the acetamidomethyl group through sulfonation and amidation reactions, respectively. The final steps include the incorporation of the tert-butoxycarbonyl-protected amino acids through peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, purification methods such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulphonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to various biological effects. The molecular pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated compound used in organic synthesis.
Allylamine: An unsaturated amine with applications in polymer chemistry.
Pregnenolone: A steroid hormone precursor with various biological functions.
Uniqueness
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate is unique due to its complex structure and multifunctional groups, which confer a wide range of reactivity and applications. Its ability to form stable complexes with biological molecules sets it apart from simpler compounds, making it a valuable tool in scientific research.
Properties
CAS No. |
76408-66-7 |
---|---|
Molecular Formula |
C46H62N8O14S2 |
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C46H62N8O14S2/c1-28(56)38(51-40(59)35(23-31-13-9-7-10-14-31)48-43(62)39(29(2)57)52-45(64)68-46(4,5)6)42(61)49-36(24-55)41(60)50-37(25-69-27-47-30(3)58)44(63)67-21-22-70(65,66)26-32-17-19-34(20-18-32)54-53-33-15-11-8-12-16-33/h7-20,28-29,35-39,55-57H,21-27H2,1-6H3,(H,47,58)(H,48,62)(H,49,61)(H,50,60)(H,51,59)(H,52,64)/t28-,29-,35+,36+,37+,38+,39+/m1/s1 |
InChI Key |
KUOQIHTXLWEQFX-ZDHBKHQISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.